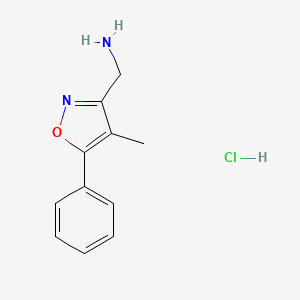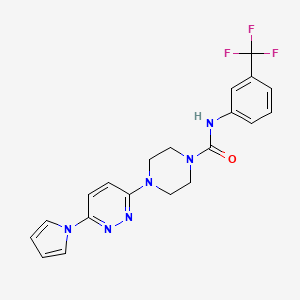
4-(6-(1H-吡咯-1-基)哒嗪-3-基)-N-(3-(三氟甲基)苯基)哌嗪-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H19F3N6O and its molecular weight is 416.408. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是关于4-(6-(1H-吡咯-1-基)哒嗪-3-基)-N-(3-(三氟甲基)苯基)哌嗪-1-甲酰胺的科学研究应用的综合分析:
癌症治疗
该化合物已显示出作为成纤维细胞生长因子受体(FGFRs)抑制剂的潜力,FGFRs 与各种癌症有关。FGFR 抑制剂可以破坏癌细胞增殖、迁移和存活。研究表明,用该化合物靶向 FGFRs 可能对治疗乳腺癌、肺癌、前列腺癌和膀胱癌等癌症有效 .
神经保护剂
研究表明,该化合物的衍生物可能具有神经保护特性。通过调节特定的信号通路,这些化合物可以保护神经元免受损伤,从而可能为阿尔茨海默病和帕金森病等神经退行性疾病提供治疗益处 .
抗炎应用
该化合物的结构使其能够与参与炎症过程的各种酶和受体相互作用。这使得它成为开发抗炎药物的候选药物,这些药物可以治疗类风湿性关节炎和炎症性肠病等疾病 .
抗病毒研究
鉴于其与特定分子靶标相互作用的能力,该化合物正在被探索用于抗病毒应用。它可以通过靶向病毒酶或宿主细胞因子(病毒复制所必需的)来抑制某些病毒的复制 .
心血管疾病治疗
研究表明,该化合物可能通过调节参与心脏病的通路在心血管健康中发挥作用。它有可能用于开发预防或治疗高血压和动脉粥样硬化等疾病的药物 .
抗菌剂
该化合物独特的结构使其能够通过靶向重要的细菌酶来抑制细菌生长。这使其成为开发新型抗菌剂的有希望的候选药物,尤其是针对耐抗生素菌株的抗菌剂 .
糖尿病管理
正在进行关于该化合物调节胰岛素信号通路的潜力的研究。这可能导致开发新的糖尿病治疗方法,改善葡萄糖调节和胰岛素敏感性 .
精神疾病
该化合物与神经递质受体的相互作用表明它可能对治疗精神疾病有用。它可能有助于开发针对抑郁症、焦虑症和精神分裂症等疾病的新药,方法是调节神经递质的活性 .
属性
IUPAC Name |
4-(6-pyrrol-1-ylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c21-20(22,23)15-4-3-5-16(14-15)24-19(30)29-12-10-28(11-13-29)18-7-6-17(25-26-18)27-8-1-2-9-27/h1-9,14H,10-13H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDULOCIRDRCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
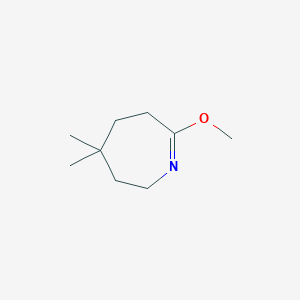
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide](/img/structure/B2538351.png)
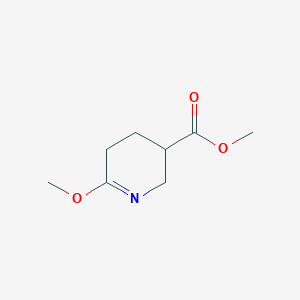
![3-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2538355.png)
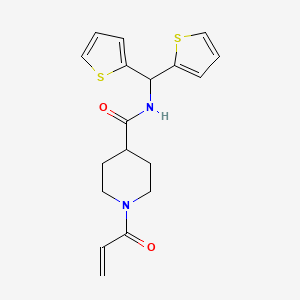
![2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2538357.png)
![(E)-N'-[3-cyano-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2538359.png)
![N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2538360.png)
![6-Butan-2-yl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2538362.png)
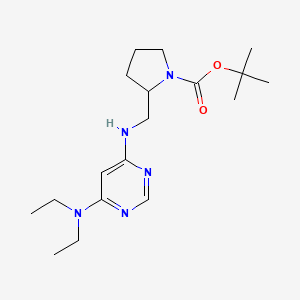

![5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide](/img/structure/B2538366.png)

